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Compound of Interest

1-Bromo-4-
Compound Name:
(phenylsulfonyl)benzene

cat. No.: B1266061

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound
1-Bromo-4-(phenylsulfonyl)benzene (also known as 4-Bromophenyl phenyl sulfone), a key
intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for obtaining such spectra.

Core Spectroscopic Data

The empirical formula for 1-Bromo-4-(phenylsulfonyl)benzene is C12HsBrO:S, and its
molecular weight is 297.17 g/mol [1]. Its unique spectroscopic fingerprint is crucial for its
identification and characterization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. The data presented here is for samples dissolved in deuterated chloroform (CDCls).

1H NMR Data
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Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.96 —7.92 Multiplet 2H Ar-H

7.84 —7.80 Multiplet 2H Ar-H

7.69 —7.63 Multiplet 3H Ar-H

7.58 —7.52 Multiplet 2H Ar-H
13C NMR Data

Chemical Shift (8) ppm Assighment

1404 Ar-C

139.9 Ar-C

133.8 Ar-CH

132.6 Ar-CH

129.5 Ar-CH

129.0 Ar-CH

128.0 Ar-CH

127.8 Ar-C

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The data below corresponds to the molecular ion peak.

Mass Spectrum Data

mlz lon

298.0 [M+H]*
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The table below
lists the characteristic absorption bands for 1-Bromo-4-(phenylsulfonyl)benzene.

IR Spectrum Data

Wavenumber (cm~?) Assignment

~3100-3000 C-H stretch (aromatic)
~1580-1450 C=C stretch (aromatic ring)
~1320-1290 S=0 stretch (asymmetric)
~1160-1140 S=0 stretch (symmetric)
~1100-1000 C-S stretch

~850-750 C-H bend (out-of-plane, aromatic)
~700-600 C-Br stretch

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic
data presented above.

NMR Spectroscopy Protocol

e Sample Preparation: Approximately 5-10 mg of solid 1-Bromo-4-(phenylsulfonyl)benzene
is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing an internal standard (e.g., tetramethylsilane, TMS). The solution is transferred to a
5 mm NMR tube.

e Instrument Setup: The NMR spectra are typically recorded on a 400 or 500 MHz
spectrometer.

e 1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a
spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, a relaxation
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delay of 1-2 seconds, and an accumulation of 8 to 16 scans to ensure a good signal-to-noise
ratio.

e 13C NMR Acquisition: A proton-decoupled pulse sequence, such as zgpg30, is employed to
simplify the spectrum and enhance the signal. A wider spectral width (e.g., 0-220 ppm) is
used. Due to the lower natural abundance and sensitivity of the 13C nucleus, a significantly
larger number of scans (e.g., 1024 or more) and a longer relaxation delay are required.

o Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the internal TMS
standard at 0.00 ppm for *H NMR and the residual solvent peak of CDCIs at 77.16 ppm for
13C NMR.

IR Spectroscopy Protocol

o Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 1-
Bromo-4-(phenylsulfonyl)benzene sample is placed directly onto the ATR crystal (e.qg.,
diamond or germanium). Pressure is applied using a built-in clamp to ensure good contact
between the sample and the crystal.

o Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background
spectrum of the clean ATR crystal is first collected. Then, the sample spectrum is recorded.
The instrument typically scans the mid-infrared range from 4000 to 400 cm~1.

o Data Processing: The final absorbance or transmittance spectrum is generated by ratioing
the sample spectrum against the background spectrum.

Mass Spectrometry Protocol

o Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount
of 1-Bromo-4-(phenylsulfonyl)benzene in a suitable volatile solvent like methanol or
acetonitrile, typically at a concentration of about 1 mg/mL.

 lonization Method: For a compound of this nature, Electrospray lonization (ESI) is a common
technique. The sample solution is introduced into the ESI source via direct infusion using a
syringe pump at a low flow rate (e.g., 5-10 pL/min).
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e Mass Analysis: The instrument is operated in positive ion mode to detect the protonated
molecule [M+H]*. A full scan is performed over a relevant mass-to-charge (m/z) range (e.g.,
100-500 amu).

o Data Acquisition: The mass spectrum is acquired, and the data is processed to identify the
molecular ion peak and any significant fragment ions. High-resolution mass spectrometry
can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound like 1-Bromo-4-(phenylsulfonyl)benzene.
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A generalized workflow for the spectroscopic analysis of a synthesized chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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(phenylsulfonyl)benzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1266061#spectroscopic-data-for-1-bromo-4-
phenylsulfonyl-benzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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